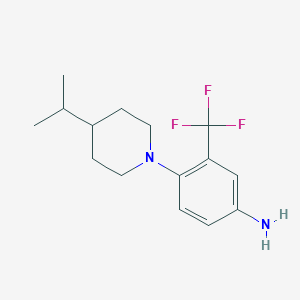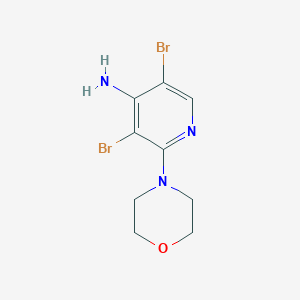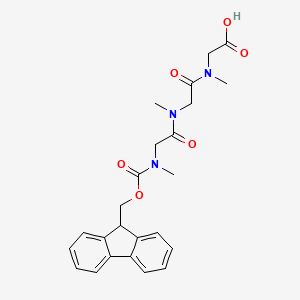
Fmoc-Sar-Sar-Sar-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Fmoc-Sar-Sar-Sar-OH is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of sarcosine residues to a growing peptide chain anchored to a solid support. The Fmoc group is used to protect the N-terminus of the peptide chain during synthesis .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
化学反応の分析
Types of Reactions: Fmoc-Sar-Sar-Sar-OH primarily undergoes substitution reactions during peptide synthesis. The Fmoc group is removed using a base, typically piperidine, to expose the amine group for further coupling reactions .
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF)
Coupling Reactions: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF
Major Products Formed: The major products formed from these reactions are extended peptide chains with the desired sequence of sarcosine residues .
科学的研究の応用
Fmoc-Sar-Sar-Sar-OH has a wide range of applications in scientific research:
作用機序
The mechanism of action of Fmoc-Sar-Sar-Sar-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the N-terminus of the peptide chain, preventing unwanted reactions during synthesis. Upon removal of the Fmoc group, the exposed amine group can participate in further coupling reactions to extend the peptide chain .
類似化合物との比較
Fmoc-Sar-OH: A simpler version with a single sarcosine residue.
Fmoc-Sar-Sar-OH: Contains two sarcosine residues.
Uniqueness: Fmoc-Sar-Sar-Sar-OH is unique due to its composition of four sarcosine residues, making it suitable for the synthesis of longer peptide chains and more complex peptide structures .
特性
分子式 |
C24H27N3O6 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
2-[[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C24H27N3O6/c1-25(12-21(28)26(2)14-23(30)31)22(29)13-27(3)24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,30,31) |
InChIキー |
SHCGFACGCNVYCW-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)N(C)CC(=O)O)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


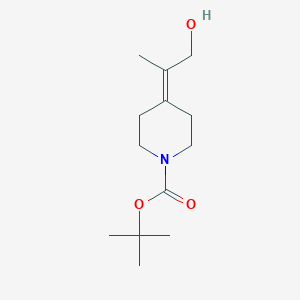
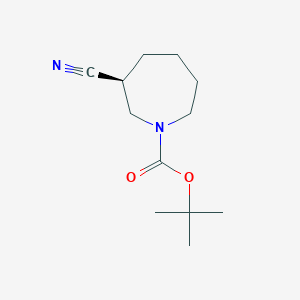
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
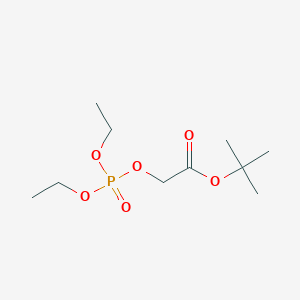
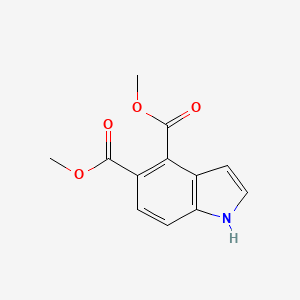
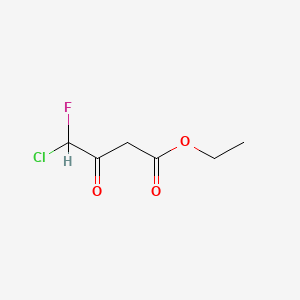
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)
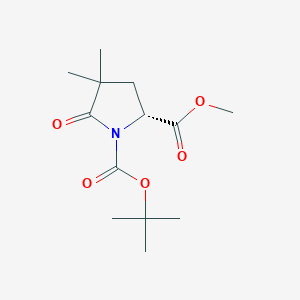
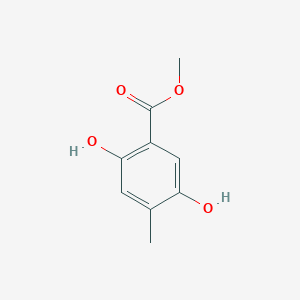
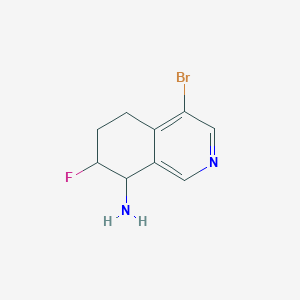
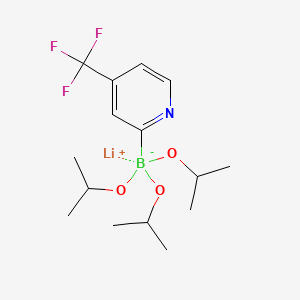
![(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910655.png)
